

Application Notes and Protocols for the Mouse CRAMP-18 ELISA Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CRAMP-18 (mouse)

Cat. No.: B3028654

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These application notes provide a comprehensive overview and detailed protocols for the quantification of mouse Cathelicidin-Related Antimicrobial Peptide (CRAMP-18) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system.[1][2] This cationic peptide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] Beyond its direct microbicidal effects, CRAMP is involved in a variety of physiological and pathological processes, including the modulation of inflammation, wound healing, and the maintenance of gut mucosal barrier integrity.[2][4] Dysregulation of CRAMP expression has been implicated in inflammatory diseases and susceptibility to infections, making its quantification a valuable tool in immunology, infectious disease research, and drug development.

This document provides a detailed protocol for a sandwich ELISA, a highly sensitive and specific method for quantifying mouse CRAMP-18 in samples such as serum, plasma, cell culture supernatants, and tissue homogenates.

Assay Principle

The mouse CRAMP-18 ELISA kit is a sandwich immunoassay. The microplate is pre-coated with a monoclonal antibody specific for mouse CRAMP-18. When samples or standards are added to the wells, CRAMP-18 antigen binds to the immobilized antibody. After washing, a biotin-conjugated polyclonal antibody specific for mouse CRAMP-18 is added, which binds to the captured CRAMP-18, forming a "sandwich." Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash step, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric change that is proportional to the amount of CRAMP-18 present in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of CRAMP-18 in the unknown samples.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of commercially available mouse CRAMP-18 ELISA kits. Please refer to the specific kit's manual for lot-specific data.

Table 1: Assay Specifications

Parameter	Specification Range
Assay Type	Sandwich ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Species Reactivity	Mouse
Assay Time	Approximately 4-5 hours

Table 2: Performance Characteristics

Parameter	Value Range
Detection Range	0.312 - 20 ng/mL or 1.56 - 100 pg/mL
Sensitivity	0.129 ng/mL or 0.39 pg/mL
Intra-assay CV	< 10%
Inter-assay CV	< 12%

Experimental Protocols

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable pipette tips
- Deionized or distilled water
- Graduated cylinders
- Absorbent paper for blotting
- Vortex mixer
- Tubes for sample and standard dilution

Reagent Preparation

- Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration as indicated in the kit manual.
- Standards: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making serial dilutions. Prepare a dilution series of the standard in the provided standard diluent.
- Biotin-conjugated Antibody (1x): Dilute the concentrated biotin-conjugated antibody with the provided antibody diluent to the working concentration.

- Streptavidin-HRP (1x): Dilute the concentrated Streptavidin-HRP with the provided HRP diluent to the working concentration.

Sample Preparation

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
- Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells.[5] Assay the supernatant immediately or aliquot and store at -20°C or -80°C.
- Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge the homogenate at 5000 x g for 5-10 minutes. Collect the supernatant and assay immediately or aliquot and store at -80°C.

Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
- Incubate: Cover the plate with an adhesive strip and incubate for 2 hours at 37°C.
- Wash: Aspirate the liquid from each well and wash three times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining Wash Buffer.
- Add Biotin-conjugated Antibody: Add 100 µL of the 1x Biotin-conjugated Antibody to each well.
- Incubate: Cover the plate and incubate for 1 hour at 37°C.

- Wash: Repeat the wash step as in step 4.
- Add Streptavidin-HRP: Add 100 μ L of the 1x Streptavidin-HRP solution to each well.
- Incubate: Cover the plate and incubate for 1 hour at 37°C.
- Wash: Repeat the wash step, but wash five times.
- Add Substrate: Add 90 μ L of TMB Substrate to each well.
- Incubate: Incubate for 15-30 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

Data Analysis

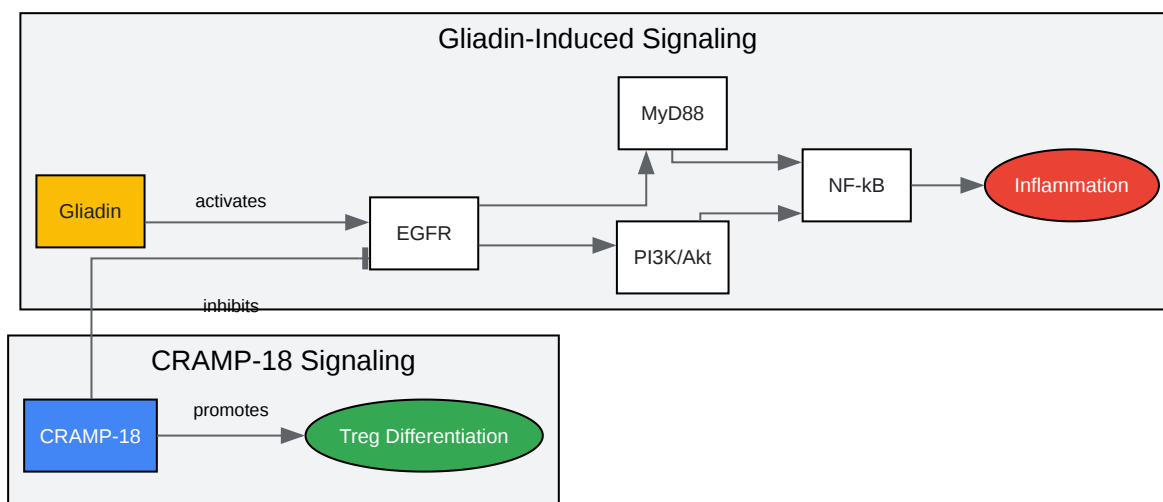
- Calculate the mean absorbance for each set of duplicate standards and samples.
- Subtract the mean zero standard absorbance from all other absorbance values.
- Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of CRAMP-18 in the samples.
- If samples were diluted, multiply the determined concentration by the dilution factor.

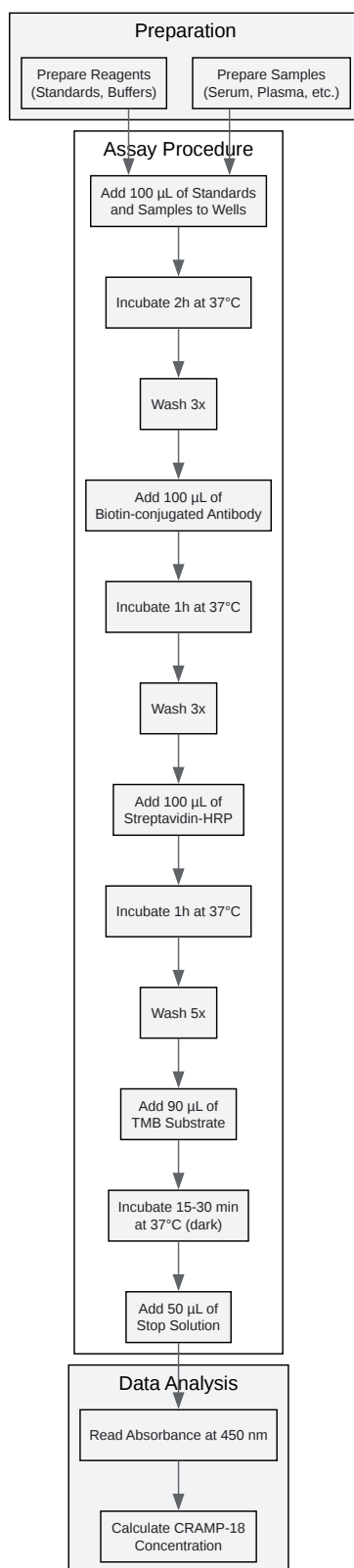
Signaling Pathways and Experimental Workflow

CRAMP-18 Signaling Pathway

The following diagram illustrates a known signaling pathway involving CRAMP-18, where it counteracts gliadin-induced inflammatory signaling in intestinal epithelial cells. Gliadin, a component of gluten, can trigger the activation of the Epidermal Growth Factor Receptor

(EGFR), leading to downstream signaling through the PI3K/Akt and MyD88/NF- κ B pathways, ultimately resulting in inflammation and disruption of the epithelial barrier. CRAMP has been shown to inhibit this cascade, thereby protecting intestinal integrity.[6] Additionally, CRAMP can promote the differentiation of regulatory T cells (Tregs), contributing to an anti-inflammatory environment.





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